2-(Diethylamino)ethanethiol
Overview
Description
2-(Diethylamino)ethanethiol is a chemical compound characterized by the presence of both diethylamino and thiol functional groups. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its versatility in organic synthesis, particularly in the deprotection of aromatic methyl ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(Diethylamino)ethanethiol typically involves the reaction of ethylene sulfide with diethylamine. The process begins by placing ethylene sulfide in a sealed reactor, followed by the addition of ethene diamine. The mixture is then heated to 30-40°C, and a sodium hydroxide solution is added dropwise. The reaction is allowed to proceed for 4-5 hours, after which diethylamine is recovered by distillation. Finally, reduced-pressure distillation is performed to obtain this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of a sealed reactor and controlled addition of reagents ensures a high yield and purity of the final product. The process is designed to minimize the use of organic solvents and high-pressure reaction vessels, thereby reducing environmental pollution and production costs .
Chemical Reactions Analysis
Types of Reactions: 2-(Diethylamino)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides under basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated thiols
Scientific Research Applications
2-(Diethylamino)ethanethiol has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of various biomolecules and as a building block for more complex structures.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly in the synthesis of drugs with thiol functionalities.
Industry: The compound is employed in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethanethiol involves its thiol group, which can act as a nucleophile in various chemical reactions. The diethylamino group enhances the nucleophilicity of the thiol, making it more reactive in deprotection and substitution reactions. The compound’s ability to form stable intermediates and products is crucial for its effectiveness in organic synthesis .
Comparison with Similar Compounds
Ethanethiol: A simpler thiol compound with similar reactivity but lacks the diethylamino group.
2-(Dimethylamino)ethanethiol: Similar structure but with dimethylamino instead of diethylamino group.
Uniqueness: 2-(Diethylamino)ethanethiol is unique due to the presence of both diethylamino and thiol groups, which confer enhanced reactivity and versatility in organic synthesis. Its ability to undergo odorless deprotection reactions sets it apart from other thiol compounds .
Properties
IUPAC Name |
2-(diethylamino)ethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NS/c1-3-7(4-2)5-6-8/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDSNEVSFQMCTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NS | |
Record name | 2-(N,N-DIETHYLAMINO)ETHANETHIOL | |
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URL | https://cameochemicals.noaa.gov/chemical/30045 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1074414 | |
Record name | 2-(Diethylamino)ethanethiol | |
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Molecular Weight |
133.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
This is a chemical weapon precursor or chemical weapon impurity which is similar to 2-diethylaminoethanol. See the chemical datasheet for 2-diethylaminoethanol for more information. | |
Record name | 2-(N,N-DIETHYLAMINO)ETHANETHIOL | |
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URL | https://cameochemicals.noaa.gov/chemical/30045 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
100-38-9 | |
Record name | 2-(N,N-DIETHYLAMINO)ETHANETHIOL | |
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URL | https://cameochemicals.noaa.gov/chemical/30045 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-(Diethylamino)ethanethiol | |
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Record name | 2-(Diethylamino)ethanethiol | |
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Record name | 2-(Diethylamino)ethanethiol | |
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Record name | 2-(diethylamino)ethanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.588 | |
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Record name | DIETHYLCYSTEAMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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